Drug Design and Development: Several papers discuss the synthesis and evaluation of compounds targeting specific receptors, including adenosine receptors [ [], [], [], [], [], [] ], sphingosine-1-phosphate receptor 1 [ [], [] ], neuropeptide Y Y2 receptor [ [] ], and mineralocorticoid receptor [ [] ]. This suggests that "1-Cyclopentyl-3-methylpiperazine", with appropriate modifications, could serve as a scaffold for developing novel therapeutics targeting these or other receptors.
Materials Science: The use of cyclopentyl and piperazine moieties in materials science is evident in the paper discussing polyhedral oligomeric silsesquioxane (POSS)/polystyrene nanocomposites [ [] ]. Exploring the incorporation of "1-Cyclopentyl-3-methylpiperazine" into similar materials could yield interesting properties and applications.
Chemical Synthesis and Catalysis: The papers covering diastereoselective alkylation reactions [ [] ] and palladium-catalyzed cycloaddition reactions [ [], [] ] demonstrate the utility of similar cyclic structures in organic synthesis. Further research could investigate the potential of "1-Cyclopentyl-3-methylpiperazine" as a building block for synthesizing complex molecules or as a ligand in catalytic systems.
1-Cyclopentyl-3-methylpiperazine is a chiral piperazine derivative characterized by the presence of a cyclopentyl group and a methyl group attached to the piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is synthesized from readily available starting materials, making it a valuable intermediate in various chemical applications.
The compound can be synthesized from commercially available chemicals such as cyclopentylamine and 3-methylpiperazine. The synthesis typically involves several steps, including protection, coupling, and deprotection processes to yield the final product.
1-Cyclopentyl-3-methylpiperazine belongs to the class of piperazine derivatives, which are known for their diverse biological activities. These compounds often exhibit interactions with neurotransmitter receptors, making them relevant in the development of pharmaceuticals targeting central nervous system disorders.
The synthesis of 1-cyclopentyl-3-methylpiperazine generally follows these steps:
The reaction conditions typically involve moderate temperatures and specific solvent systems to optimize yield and purity. The choice of protecting groups and coupling reagents can significantly influence the efficiency of the synthesis.
1-Cyclopentyl-3-methylpiperazine has a unique molecular structure characterized by:
1-Cyclopentyl-3-methylpiperazine can undergo various chemical reactions, including:
The conditions for these reactions vary based on the desired product and include specific solvents and temperatures tailored to maximize yields while minimizing side reactions.
The mechanism of action for 1-cyclopentyl-3-methylpiperazine may involve its interaction with neurotransmitter receptors in the brain. It can act as either an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. Detailed studies on binding affinity and selectivity towards different receptors are crucial for understanding its pharmacological effects.
Relevant data on its reactivity should be obtained through experimental evaluations under controlled conditions.
1-Cyclopentyl-3-methylpiperazine finds applications primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceutical compounds. Its unique structure allows it to serve as a scaffold for developing drugs targeting neurological disorders, thereby contributing to advancements in therapeutic agents aimed at treating conditions such as anxiety, depression, and schizophrenia.
The compound 1-Cyclopentyl-3-methylpiperazine is systematically named under IUPAC conventions as 1-cyclopentyl-3-methylpiperazine, reflecting its core piperazine ring substituted at the N1 position with a cyclopentyl group and at the C3 position with a methyl group. This secondary amine exhibits significant pharmacological interest due to its stereochemical versatility and structural relationship to bioactive molecules. The molecular formula is C10H20N2, corresponding to a molecular weight of 168.28 g/mol for the base compound [3].
Two distinct CAS Registry Numbers identify its stereochemical variants:
Alternative naming conventions include N-cyclopentyl-3-methylpiperazine and 3-methyl-1-(cyclopentyl)piperazine. The SMILES notation C[C@H]1CN(C2CCCC2)CCN1 precisely encodes the (S)-enantiomer's stereochemistry, with the "@" symbol indicating absolute configuration [3]. The InChIKey KKCYKTHTNCFGJN-UHFFFAOYSA-N represents the non-chiral descriptor, while stereospecific versions differentiate enantiomeric forms [2].
Table 1: Nomenclature Identifiers for 1-Cyclopentyl-3-methylpiperazine
Nomenclature System | Identifier | Description |
---|---|---|
IUPAC Name | 1-cyclopentyl-3-methylpiperazine | Systematic name |
CAS Number (racemic/unspec.) | 163526-35-0 | Racemate or non-chiral designation |
CAS Number ((S)-enantiomer) | 1187929-76-5 | Chiral-specific registry |
Molecular Formula | C10H20N2 | Atom composition |
SMILES ((S)-form) | C[C@H]1CN(C2CCCC2)CCN1 | Stereochemical structure encoding |
InChIKey | KKCYKTHTNCFGJN-UHFFFAOYSA-N | Non-chiral hash identifier |
The piperazine ring adopts a chair conformation with the cyclopentyl group equatorially oriented at N1 to minimize steric strain. The methyl substituent at C3 occupies either an axial or equatorial position depending on ring inversion dynamics. For the (S)-enantiomer, the chiral center at C3 generates non-superimposable mirror images, significantly impacting biological interactions. The InChI string 1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3 encodes the atomic connectivity and stereochemical features [2].
Critical torsion angles include:
Bond angles at the piperazine nitrogen (N1) approximate tetrahedral geometry (109.5°), while the protonated N1-H+ forms a trigonal pyramidal structure. The cyclopentyl ring exhibits puckered conformation (envelope or half-chair), with the Cα-Cβ bonds adopting torsional angles near 25° to minimize transannular strain [3] [9].
Table 2: Stereochemical Properties of 1-Cyclopentyl-3-methylpiperazine Variants
Stereochemical Feature | Racemate | (S)-Enantiomer | Biological Relevance |
---|---|---|---|
Chiral Center Configuration | R/S mixture | S-configuration at C3 | Target selectivity in kinase inhibition |
Piperazine Ring Conformation | Chair interconversion | Chair with defined equatorial methyl | Metabolic stability |
Cyclopentyl Orientation | Dynamic equatorial | Locked equatorial | Hydrophobic pocket binding |
Nitrogen Basicity (pKa) | ~9.28 (predicted) | Similar | Salt formation potential |
Synthetic Accessibility | Standard alkylation | Chiral resolution/asymmetric synthesis | Material cost and purity |
Structurally analogous piperazines demonstrate how subtle modifications influence physicochemical properties and bioactivity. The parent compound 1-cyclopentylpiperazine (C9H18N2, MW 154.25 g/mol) lacks the C3 methyl group, resulting in reduced steric bulk and absence of chirality. This derivative exhibits a predicted pKa of 9.28 and boiling point of 48°C, existing as a colorless to pale yellow oil [9]. By comparison, 1-cyclopentyl-3-methylpiperazine's methyl group increases molecular weight by 14 atomic mass units and introduces stereochemical complexity that significantly impacts receptor binding.
In therapeutic contexts, the 9-cyclopentylpurine scaffold incorporates 1-cyclopentyl-3-methylpiperazine as a key structural motif. Compound 19 (IC50 < 5 μM against Huh7 liver cancer cells) exemplifies how the 3-methylpiperazine moiety contributes to kinase inhibition. This analog demonstrates selectivity against anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK), with KINOMEscan selectivity scores of S(35) = 0.02 and S(10) = 0.01 [5]. The cyclopentyl group enhances membrane permeability relative to smaller alkyl chains (e.g., methyl) or bulkier aromatics, while the methylpiperazine nitrogen participates in salt bridges with Asp104 in CDK6 [5] [7].
Replacing cyclopentyl with cyclopropylmethyl (as in (3S)-1-(cyclopropylmethyl)-3-methylpiperazine, C9H18N2) increases ring strain but decreases lipophilicity (predicted logP reduction ~0.5). This structural alteration appears in neurological agents targeting sodium channels [4] [8]. Conversely, 1-(3-methylpentyl) derivatives extend alkyl chains to enhance hydrophobic interactions but may reduce metabolic stability [10].
Table 3: Structural and Functional Comparison of Piperazine Derivatives
Piperazine Derivative | Key Structural Features | Physicochemical Properties | Reported Bioactivities |
---|---|---|---|
1-Cyclopentyl-3-methylpiperazine | Chiral center at C3; cyclopentyl N-substituent | MW: 168.28; logP ~2.0 (est.) | Kinase inhibition scaffold; apoptosis induction |
1-Cyclopentylpiperazine | Achiral; no C3 substitution | MW: 154.25; bp 48°C; pKa 9.28 | Intermediate in drug synthesis |
(3S)-1-(Cyclopropylmethyl)-3-methylpiperazine | High ring strain; chiral center | Lower logP; increased solubility | Sodium channel modulation |
9-Cyclopentyl-6-(piperazine)purine (Compound 19) | Purine-piperazine hybrid | IC50 <5 μM (Huh7) | ALK/BTK kinase inhibition; apoptosis induction |
1-(3-Methylpentyl)piperazine | Branched alkyl chain | Higher lipophilicity (logP ~2.8) | Limited bioactivity data |
The cyclopentyl group's puckered conformation provides optimal hydrophobic surface contact in kinase binding pockets compared to flatter phenyl rings or linear alkyl chains. Molecular docking studies of 9-cyclopentylpurine analogs reveal that the cyclopentyl group occupies a deep hydrophobic cleft adjacent to the ATP-binding site, with the methylpiperazine extending toward solvent-exposed regions [5]. This positioning allows the basic piperazine nitrogen to form water-mediated hydrogen bonds while maintaining target affinity through van der Waals contacts.
Synthetic accessibility varies significantly across these derivatives. While 1-cyclopentylpiperazine is commercially available (up to 100g, $750/100g) and synthesized via direct N-alkylation [9], the chiral 1-cyclopentyl-3-methylpiperazine requires asymmetric synthesis or resolution, increasing production complexity. Pharmaceutical applications prioritize the (S)-enantiomer due to superior target engagement in kinase inhibition contexts, necessitating chiral pool synthesis or enzymatic resolution techniques [3] [5].
These structural comparisons underscore how minor modifications to the piperazine scaffold—particularly at the N1 substituent and C3 position—significantly influence drug-like properties and biological activity profiles. The 1-cyclopentyl-3-methylpiperazine motif represents a balanced design that combines conformational restraint, optimal lipophilicity, and stereoselective target engagement for therapeutic applications.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7